ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a 1,2,4-triazole derivative featuring a 2,5-dimethoxyphenyl group at position 4 and an indole moiety at position 5 of the triazole core. The molecule also contains a thioacetamido linkage and an ethyl ester group, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-4-34-22(31)13-26-21(30)14-35-24-28-27-23(17-12-25-18-8-6-5-7-16(17)18)29(24)19-11-15(32-2)9-10-20(19)33-3/h5-12,25H,4,13-14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANIYIWMDFYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the indole moiety and the dimethoxyphenyl group further enhances its potential interactions within biological systems.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant activity against various pathogens:
- Antibacterial Effects : Studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, a review highlighted that certain triazole-thione hybrids displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
- Antifungal Effects : The antifungal activity of triazoles is well-documented, particularly in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .
Anticancer Activity
The anticancer potential of triazole derivatives is another area of significant interest. This compound may exhibit cytotoxic effects against various cancer cell lines:
- Mechanisms of Action : Triazoles can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific enzymes involved in cell proliferation . For example, compounds with similar structures have been shown to inhibit cancer cell growth with IC50 values in the micromolar range .
Case Studies
- Study on Anticancer Activity : In one study, a series of triazole derivatives were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. Compounds similar to this compound demonstrated IC50 values suggesting moderate to high potency against these cancer types .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole-thione hybrids against drug-resistant strains. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related 1,2,4-triazole derivatives:
Advantages and Limitations
- Advantages :
- Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
